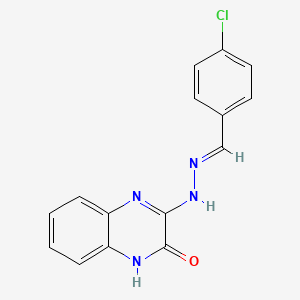

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

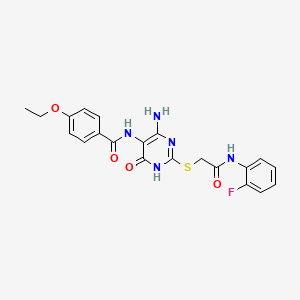

“(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C15H11ClN4O . It is a quinoxaline derivative, a class of compounds that are known for their various biological activities .

Synthesis Analysis

The synthesis of quinoxaline derivatives like “(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one” has been extensively studied. A common method involves the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Another method involves the formation of benzylidene derivatives confirmed by 1H NMR spectra .Molecular Structure Analysis

Quinoxaline is a bi-cyclic compound having fused benzene and pyrazine rings . The structure of “(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one” would be similar, with additional functional groups attached to the quinoxaline core .Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions. For instance, the formation of benzylidene derivatives was confirmed by 1H NMR spectra .Physical And Chemical Properties Analysis

Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . The physical and chemical properties of “(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one” would be influenced by its additional functional groups .Applications De Recherche Scientifique

Crystal Structure and DNA Binding

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one and its derivatives have been a subject of study for their crystal structure and potential for DNA binding. Sukanya et al. (2020) synthesized a Schiff base related to this compound and investigated its interaction with Calf Thymus DNA, indicating an intercalative mode of binding (Sukanya, Reddy, & Bhargavi, 2020).

Antimicrobial Activity

Another significant area of research for these compounds involves their antimicrobial properties. Ajani et al. (2010) developed a method for synthesizing various 2-quinoxalinone-3-hydrazone derivatives, including those related to the compound , demonstrating marked antimicrobial potency (Ajani, Obafemi, Nwinyi, & Akinpelu, 2010).

Structural Comparison and Supramolecular Interactions

Gomes et al. (2013) compared the structure of (E)-2-(2-benzylidenehydrazinylidene)quinoxaline with its chloro- and bromobenzylidene analogues, noting the influence of halogen substituents on supramolecular structures and interactions (Gomes et al., 2013).

Radiation-Induced Reduction in Aqueous Solutions

Skotnicki et al. (2016) studied the kinetics and spectral characteristics of transients formed in reactions involving quinoxalin-2-one derivatives, including those related to the compound , in the context of radiation-induced reduction in aqueous solutions (Skotnicki, Fuente, Cañete, & Bobrowski, 2016).

Synthesis and Evaluation of Antimicrobial Activity

Paliwal et al. (2017) synthesized novel substituted phenyl-3-hydrazinyl-quinoxaline-2-amine derivatives and evaluated their antimicrobial activities. They found that some compounds showed better inhibitory activities compared to standard drugs (Paliwal, Sharma, Dwivedi, & Mishra, 2017).

Reactions with Hydrazine

Cheeseman and Rafiq (1971) explored the reactions of quinoxaline-2(1H)-ones with hydrazine, leading to ring fission and the formation of various derivatives (Cheeseman & Rafiq, 1971).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNKQVYPXHMSLJ-RQZCQDPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C/C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-(4-Chlorobenzylidene)hydrazinyl)quinoxalin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)

![methyl 7-(4-methoxyphenyl)-2-oxo-3-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B2410804.png)

![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2410808.png)

![2-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2410810.png)

![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)

![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)

![Isopropyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410817.png)

![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)